

# Medmain Digital Pathology Implementation: Technical Support Center

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## Compound of Interest

Compound Name:	Medmain
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This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully implementing and utilizing **Medmain's** digital pathology solutions.

## Frequently Asked Questions (FAQs)

### General

- Q1: What are the primary benefits of implementing a cloud-based digital pathology system like **Medmain's** PidPort? A1: **Medmain's** PidPort offers several advantages, including secure cloud-based management and rapid search of pathology image data and case information. It facilitates seamless collaboration and consultations between departments and across multiple facilities, eliminating the need to transport physical slides. The platform is accessible from a PC or tablet without the need for application installation, reducing initial setup costs and providing flexibility to access data from anywhere with an internet connection.[1]
- Q2: Is **Medmain's** PidPort compliant with regulatory standards? A2: When implementing any digital pathology solution, it is crucial to ensure compliance with relevant regulatory

requirements such as HIPAA, HITECH, CLIA, and CAP guidelines.[2] For specific details on **Medmain's** compliance, please refer to our official documentation or contact a support representative.

### Image Acquisition & Uploading

- Q3: What are the common causes of whole slide image (WSI) scan failures? A3: Scan failures can arise from several factors, including issues with the glass slide preparation, such as "champagne" bubbling from mounting media, dirt, dust, or markings on the slide.[3] Other causes can be machine errors, incompatible slide dimensions, or broken slides.[3]
- Q4: What image file formats are compatible with the PidPort platform? A4: While many whole-slide scanners use proprietary formats, some viewers are vendor-neutral and can support multiple image formats.[4][5] For a comprehensive list of supported file formats for PidPort, please consult our technical specification sheet.
- Q5: How large are whole slide image files and how does this impact upload times? A5: The file size of a whole slide image can be substantial, often exceeding 1 GB per slide, depending on the scanning resolution (e.g., 20x or 40x).[5][6] Upload speed is therefore highly dependent on your institution's network bandwidth.

### Image Viewing & Analysis

- Q6: I am experiencing lag when viewing or panning whole slide images. What can I do? A6: Latency in viewing digital slides is a common issue and can disrupt workflow. This is often related to network and IT infrastructure. A stable, high-speed internet connection is crucial for the smooth operation of a cloud-based digital pathology system.[7] Ensure your network meets the recommended specifications for optimal performance.
- Q7: Can I perform annotations and share them with collaborators? A7: Yes, PidPort provides a range of annotation tools that allow you to draw and write on the images. These annotations can be shared with other users to facilitate collaboration and discussion.[8]
- Q8: Does the platform support Z-stacking for viewing images at different focal planes? A8: Many modern whole-slide scanners support the capture of multiple focal planes (Z-stacks). However, this can significantly increase file size, and the image viewer must support this

functionality.[4][5] Please check the PidPort user manual for details on Z-stack viewing capabilities.

### Integration & Workflow

- Q9: Can PidPort be integrated with our existing Laboratory Information System (LIS)? A9: Integration with an LIS is a critical component of a seamless digital pathology workflow.[9] PidPort can be integrated with LIS by including a URL link of the cases within the electronic medical records.[1] For deeper, system-level integration, please contact our technical support team to discuss your specific requirements.
- Q10: What are the key challenges when integrating a digital pathology system into an existing workflow? A10: The main challenges include ensuring data compatibility between the digital pathology platform and the LIS for smooth data exchange of patient information, images, and reports.[10] It is also important that the integrated system has an intuitive user interface to avoid disrupting daily operations.[10]

## Troubleshooting Guides

### Issue: Image Upload Failure

This guide will help you troubleshoot common issues that may arise during the upload of whole slide images to the **Medmain** PidPort platform.

Step	Action	Expected Outcome	If Unsuccessful
1	Verify File Format	The file format of your whole slide image is on the list of supported formats for PidPort.	Convert the image to a supported format using a file conversion utility or re-scan the slide in a compatible format.
2	Check File Size and Integrity	The file size is within the acceptable limits and the file is not corrupted.	If the file is excessively large, consider re-scanning at a lower resolution if appropriate for the analysis. If corruption is suspected, try re-scanning the slide.
3	Assess Network Connection	Your internet connection is stable and has sufficient upload bandwidth.	A typical 50Mbps fiber-optic connection should be able to transfer a 1GB slide in about 3 minutes. <sup>[11]</sup> If your connection is significantly slower, contact your IT department to discuss potential upgrades.
4	Review Slide Preparation	The physical glass slide is clean, free of debris, and properly coverslipped.	Poor slide preparation can lead to scanning errors. <sup>[3]</sup> Re-prepare the slide if necessary and re-scan.

Issue: Poor Image Quality in Viewer

If you are experiencing blurry, out-of-focus, or artifact-ridden images in the PidPort viewer, follow these steps.

Step	Action	Expected Outcome	If Unsuccessful
1	Check Original Scan Quality	The original scanned image file is of high quality when viewed with a local image viewer.	If the original scan is of poor quality, the issue lies with the scanning process. Common scanning errors include out-of-focus areas and stitching artifacts. <sup>[3]</sup> Re-scan the slide, ensuring the scanner is properly calibrated.
2	Adjust Viewer Settings	The image quality is satisfactory after adjusting brightness, contrast, and color balance within the PidPort viewer.	If adjustments do not resolve the issue, proceed to the next step.
3	Clear Browser Cache	Clearing your web browser's cache and reloading the image resolves any temporary display issues.	If the problem persists, try accessing the image from a different computer or network to rule out local hardware or network issues.
4	Report the Issue	If the above steps do not resolve the problem, report the issue to Medmain technical support, providing the case ID and a description of the image quality problem.	Our support team will investigate the issue with the specific image file on our servers.

## Quantitative Data Summary

The following tables provide illustrative data on common digital pathology implementation challenges. Please note that this data is hypothetical and intended for demonstrative purposes.

Table 1: Reported Image Upload Errors and Their Frequencies

Error Type	Frequency (%)	Common Cause
Unsupported File Format	35	User attempts to upload a file type not supported by the platform.
File Corrupt	25	Incomplete file transfer or issue during the scanning process.
Network Timeout	20	Unstable or slow internet connection.
Exceeds File Size Limit	15	Image scanned at an unnecessarily high resolution.
Other	5	Miscellaneous errors.

Table 2: Average Time to Resolve Common Technical Support Tickets

Issue Category	Average Resolution Time (Hours)
User Account & Login	1.5
Image Upload & Processing	4.8
Image Viewing & Annotation	3.2
LIS Integration	24.5
General Inquiry	2.0

## Experimental Protocols

## Protocol: Standard Operating Procedure for Whole Slide Image Upload to PidPort

- Objective: To ensure consistent and successful uploading of whole slide images to the **Medmain** PidPort platform.
- Scope: This protocol applies to all laboratory personnel responsible for digitizing and uploading pathology slides.
- Materials:
  - Calibrated whole slide scanner
  - Computer with stable internet connection
  - PidPort user credentials
- Procedure:
  1. Slide Preparation: Ensure the glass slide is clean, properly labeled with a barcode, and free from artifacts such as dust, mounting media residue, and air bubbles under the coverslip.
  2. Scanning:
    - Select the appropriate scanning protocol (e.g., 20x or 40x magnification) based on the diagnostic or research requirements.
    - Initiate the scan and monitor for any hardware or software errors during the process.
    - Upon completion, perform a preliminary quality check of the scanned image thumbnail for completeness and clarity.
  3. File Naming and Location:
    - Save the scanned image file using a standardized naming convention that includes the case ID and slide number.
    - Ensure the file is saved in a designated network location for upload.

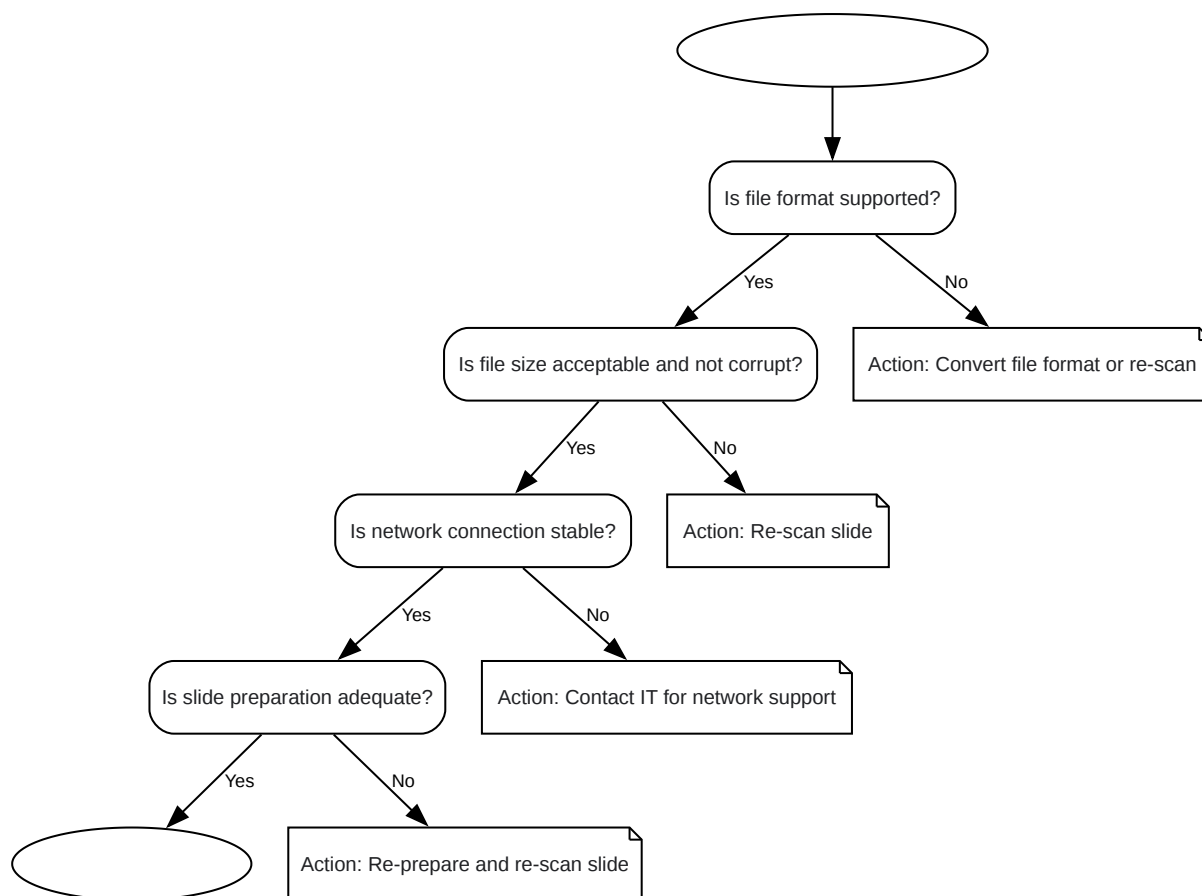
#### 4. Uploading to PidPort:

- Log in to your **Medmain** PidPort account.
- Navigate to the appropriate case or create a new case.
- Use the bulk upload function to select and upload the whole slide image file(s).[\[8\]](#)
- Monitor the upload progress and verify that the file successfully uploads without errors.

#### 5. Post-Upload Verification:

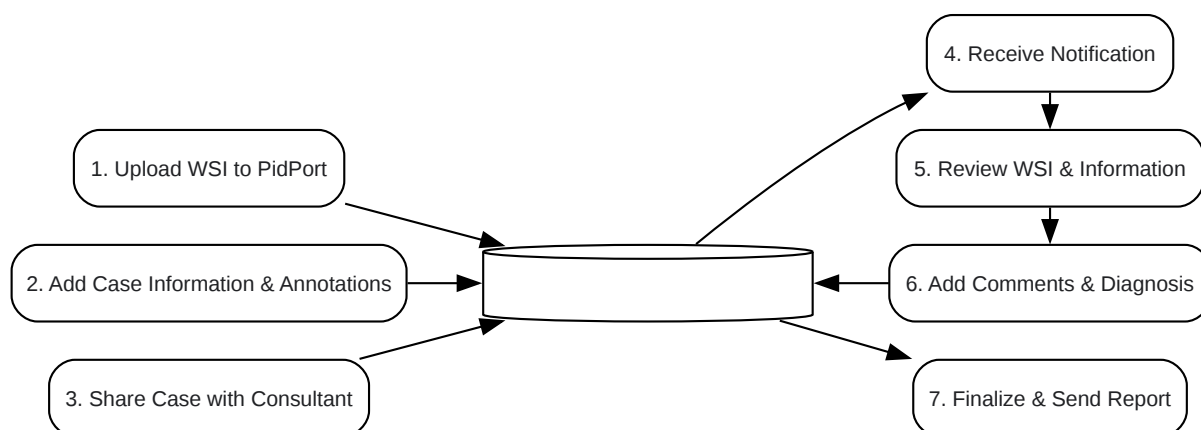
- Once the upload is complete, open the image in the PidPort viewer to confirm that it displays correctly and that the image quality is acceptable.
- Attach any relevant case documents or reports to the case in PidPort.[\[8\]](#)

## Visualizations



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Caption: Troubleshooting workflow for image upload failures.



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Caption: A typical workflow for remote consultation using a cloud-based platform.

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